molecular formula C6H5ClF3NO3S2 B8625159 4-Isothiazolesulfonyl chloride, 3-methyl-5-(2,2,2-trifluoroethoxy)- CAS No. 111923-86-5

4-Isothiazolesulfonyl chloride, 3-methyl-5-(2,2,2-trifluoroethoxy)-

Cat. No.: B8625159
CAS No.: 111923-86-5
M. Wt: 295.7 g/mol
InChI Key: NWKBSSZWGZTOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiazolesulfonyl chloride, 3-methyl-5-(2,2,2-trifluoroethoxy)- is a useful research compound. Its molecular formula is C6H5ClF3NO3S2 and its molecular weight is 295.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isothiazolesulfonyl chloride, 3-methyl-5-(2,2,2-trifluoroethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isothiazolesulfonyl chloride, 3-methyl-5-(2,2,2-trifluoroethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

111923-86-5

Molecular Formula

C6H5ClF3NO3S2

Molecular Weight

295.7 g/mol

IUPAC Name

3-methyl-5-(2,2,2-trifluoroethoxy)-1,2-thiazole-4-sulfonyl chloride

InChI

InChI=1S/C6H5ClF3NO3S2/c1-3-4(16(7,12)13)5(15-11-3)14-2-6(8,9)10/h2H2,1H3

InChI Key

NWKBSSZWGZTOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1S(=O)(=O)Cl)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 ml of acetic acid, 6 ml of 85% phosphoric acid, and 3 ml of concentrated hydrochloric acid was added to 2.1 g of 4-amino-3-methyl-5-(2,2,2-trifluoroethoxy)isothiazole prepared in the above step (2). 2 ml of aqueous solution containing 0.77 g of sodium nitrite was added dropwise to the above mixture at -20° to -10° C. The resulted solution was stirred at -5° C. for 30 minutes and was gradually added dropwise at -10° to -5° C. into 30 ml of an acetic acid solution, which had been saturated with sulfur dioxide and had contained 0.3 g of cuprous chloride. After the completion of dropping, the resulted solution was stirred and reacted at 0° to 5° C. for an hour. After the completion of the reaction, the reaction mixture was poured into ice-cold water, and was extracted with dichloromethane, and the extracted layer was sufficiently washed with water and dried. The solvent was subjected to distillation under reduced pressure to give 1.2 g of oily 3-methyl-5-(2,2,2-trifluoroethoxy)-4-isothiazolesulfonyl chloride.
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
reactant
Reaction Step Five
Name
4-amino-3-methyl-5-(2,2,2-trifluoroethoxy)isothiazole
Quantity
2.1 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

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